molecular formula C7H5Cl2F2NO B1410748 2,5-Dichloro-4-(difluoromethoxy)aniline CAS No. 1804421-14-4

2,5-Dichloro-4-(difluoromethoxy)aniline

Cat. No. B1410748
CAS RN: 1804421-14-4
M. Wt: 228.02 g/mol
InChI Key: SLVLLTDZVJXRAD-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H5Cl2F2NO . It has a molecular weight of 228.02 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4-(difluoromethoxy)aniline is 1S/C7H5Cl2F2NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,5-Dichloro-4-(difluoromethoxy)aniline is a powder that is stored at room temperature . The compound has a molecular weight of 228.02 . Dichloroanilines, which are structurally similar, are all colorless, although commercial samples can appear colored due to the presence of impurities .

Scientific Research Applications

Applications in Synthesis and Agriculture

Synthesis of Agrochemical Intermediates 2,5-Dichloro-4-(difluoromethoxy)aniline is noted for its role as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and novel herbicides. Its application in agrochemical production is highlighted due to its favorable characteristics and performance in derivative pesticides and herbicides (Zhou Li-shan, 2002).

Pesticide Synthesis The compound is integral in the synthesis of novel pesticides, such as Bistrifluron. The process involves multiple steps, including nitrations, reductions, chlorinations, hydrolysis, and reactions with oxalyl chloride, resulting in potent growth-retarding agents against pests. This indicates the compound's role in producing substances with specific biological activities (Liu An-chan, 2015).

Applications in Material Science

Polyurethane Synthesis The compound is employed in synthesizing polyurethane cationomers with anil groups, contributing to materials with fluorescent properties. This process involves synthesizing o-hydroxy Schiff bases and investigating their structure and photochromic mechanisms, showcasing the compound's role in producing materials with specific photophysical properties (E. Buruianǎ et al., 2005).

Electrochemical Polymer Synthesis 2,5-Dichloro-4-(difluoromethoxy)aniline is utilized in the electrochemical synthesis of novel polymers based on specific aniline derivatives. This includes creating materials with enhanced electrical conductivity and structural properties suitable for applications like dye-sensitized solar cells, indicating its contribution to the field of energy and material science (Leyla Shahhosseini et al., 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,5-dichloro-4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLLTDZVJXRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-(difluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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